Echinodolide A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Echinodolide A is a natural product found in Echinodorus macrophyllus with data available.

Scientific Research Applications

Phytochemistry and Structure of Echinodolide A

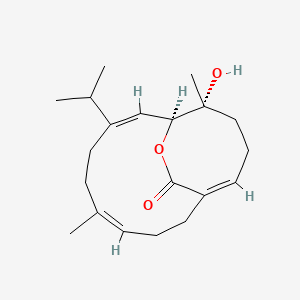

Echinodolide A , a cembrane diterpenoid, was identified from the leaves of the medicinal plant Echinodorus macrophyllus, commonly known as "Chapéu-de-couro" in Brazil. The unique aspect of Echinodolide A is its structural composition, featuring an eight-membered lactone ring. Detailed elucidation of its structure and relative stereochemistry was achieved through comprehensive spectroscopic analysis. This discovery adds to the diverse phytochemical landscape of medicinal plants, emphasizing the structural uniqueness of compounds they harbor (Shigemori et al., 2002).

Broader Applications in Neurological and Cardiovascular Health

The compound Echinacoside (ECH) , though distinct from Echinodolide A, showcases the therapeutic potential of compounds derived from Echinacea species. Echinacoside has been recognized for its pharmacological benefits, particularly in neuroprotective and cardiovascular contexts. However, its application in treating neurodegenerative disorders like Parkinson’s and Alzheimer’s is challenged by issues like identification of active metabolites, poor bioavailability in its prototype form, and the need for more substantial clinical trials. These challenges underscore the complexities involved in translating the pharmacological potential of natural compounds into practical therapeutic applications (Jingjing Liu et al., 2018).

Potential in Oncology and Immunomodulation

Echinacea species have demonstrated intriguing properties in medical oncology and immunomodulation. Investigations have revealed that hexanic root extracts of medicinal Echinacea species exhibit cytotoxic and pro-apoptotic properties on human cancer cell lines, underscoring their potential role in cancer therapy. The ability of these extracts to induce apoptosis and reduce cell viability in a concentration- and time-dependent manner highlights their potential therapeutic significance in treating malignancies (Chicca et al., 2007).

properties

Product Name |

Echinodolide A |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1S,2E,6Z,10Z,14R)-14-hydroxy-6,14-dimethyl-3-propan-2-yl-15-oxabicyclo[8.4.2]hexadeca-2,6,10-trien-16-one |

InChI |

InChI=1S/C20H30O3/c1-14(2)17-11-10-15(3)7-5-8-16-9-6-12-20(4,22)18(13-17)23-19(16)21/h7,9,13-14,18,22H,5-6,8,10-12H2,1-4H3/b15-7-,16-9-,17-13+/t18-,20+/m0/s1 |

InChI Key |

YQPCUQLZJRRTCQ-JQZFCLNZSA-N |

Isomeric SMILES |

C/C/1=C/CC/C/2=C/CC[C@@]([C@H](/C=C(\CC1)/C(C)C)OC2=O)(C)O |

SMILES |

CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |

Canonical SMILES |

CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |

synonyms |

echinodolide A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)

![4-[4-(3-Methyl-4-nitrophenoxy)butoxy]benzonitrile](/img/structure/B1194348.png)

![6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)

![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)